Metamitron-desamino

Overview

Description

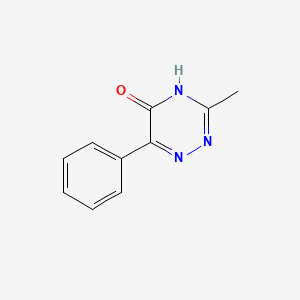

Metamitron-desamino is a member of the class of 1,2,4-triazines. It is a metabolite of metamitron and is functionally related to it . It has a role as a marine xenobiotic metabolite . The CAS number for this compound is 36993-94-9 .

Synthesis Analysis

Metamitron and its main metabolite desamino-metamitron are frequently detected in surface waters . The transformation of metamitron in water-sediment systems provides detailed insight into the biodegradation processes .

Molecular Structure Analysis

The molecular formula for this compound is C10H9N3O . It is a member of the class of 1,2,4-triazines that is metamitron in which the amino group has been replaced by a hydrogen atom .

Chemical Reactions Analysis

Metamitron and its main metabolite desamino-metamitron are frequently detected in surface waters . The transformation of metamitron in water-sediment systems provides detailed insight into the biodegradation processes .

Physical and Chemical Properties Analysis

The molecular formula for this compound is C10H9N3O . It is a member of the class of 1,2,4-triazines that is metamitron in which the amino group has been replaced by a hydrogen atom .

Scientific Research Applications

Biodegradation in Water-Sediment Systems

Metamitron and its metabolite, desamino-metamitron, frequently found in surface waters, have been studied for their degradation behavior in water-sediment systems. A study using 13C-isotope labeling revealed significant mineralization of metamitron in these systems, highlighting the crucial role of sediment in its biodegradation. Microorganisms utilized metamitron as a carbon source, incorporating the 13C label into microbial amino acids and eventually into biogenic residues. However, a portion of the 13C6-metamitron equivalents were found in xenobiotic non-extractable residues (NER), indicating a potential delayed environmental risk (Wang et al., 2017).

Degradation Routes in Soil Microcosms

In soil microcosms, metamitron was rapidly mineralized, with 13CO2 constituting a significant portion of the initial 13C6-metamitron equivalents. This study provided a detailed turnover mass balance of 13C6-metamitron over 80 days, revealing that metamitron was biodegraded via the desamino-metamitron route, which was significant in the growth metabolism of microbes. Later phases of biodegradation indicated the activation of the "Rhodococcus route", related to biomolecule synthesis and associated with microbial starvation (Wang, Miltner, & Nowak, 2017).

Photolysis in Water in the Presence of Soils

Studies have demonstrated that metamitron photodegrades rapidly in aqueous solutions, forming desaminometamitron. The rate of photolysis is influenced by the presence of soils, soil organic matter (SOM), and soil components like iron oxides, which can affect the degradation process of metamitron in natural environments (Cox et al., 1996).

Lysimeter Studies for Field Simulation

Lysimeter data was used to investigate the leaching and degradation behavior of metamitron in field conditions. This approach provided insights into the distribution of metamitron and its major metabolite, desamino metamitron, in soil, helping to simulate actual field conditions and assess the environmental impact of this agrochemical (Kubiak et al., 1988).

Photochemical Reactions of Metamitron

Investigations into the photochemical reactions of metamitron have shown that its photolysis is dependent on factors like solvent and oxygen presence. The study revealed different photolysis rate constants and quantum yields under varying conditions, providing essential information for understanding the environmental fate of metamitron and its by-products (Palm, Millet, & Zetzsch, 1997).

Mechanism of Action

Target of Action

The primary target of the compound 3-Methyl-6-phenyl-4H-[1,2,4]triazin-5-one, also known as Metamitron-desamino, is photosystem II . This photosystem is a crucial component of the photosynthetic electron transport chain in plants, playing a vital role in the conversion of light energy into chemical energy .

Mode of Action

This compound disrupts photosystem II, inhibiting electron transport . This disruption prevents the photosynthetic process, thereby inhibiting the plant’s ability to produce the energy it needs to grow . It is applied as a foliar spray, and is absorbed effectively through the leaf surface and the roots .

Biochemical Pathways

By inhibiting photosystem II, this compound disrupts the photosynthetic electron transport chain . This disruption affects the light-dependent reactions of photosynthesis, preventing the production of ATP and NADPH, which are essential for the light-independent reactions (Calvin cycle). The downstream effect is a reduction in the synthesis of glucose and other organic compounds, leading to the cessation of plant growth .

Pharmacokinetics

This compound is highly soluble in water . Once applied, it is absorbed through the leaf surface and the roots, and is translocated acropetally to the leaves of the target plants . The compound can be moderately persistent in some soil systems depending on local conditions .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of photosynthesis and the cessation of plant growth . By disrupting the photosynthetic process, the compound deprives the plant cells of the energy they need to carry out vital functions, leading to the plant’s death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water allows it to be easily applied as a foliar spray and absorbed by the plant . . Additionally, its persistence in soil can be influenced by factors such as soil type, temperature, and moisture .

Future Directions

Properties

IUPAC Name |

3-methyl-6-phenyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSYWCQYMPDAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190483 | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36993-94-9 | |

| Record name | Desaminometamitron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36993-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036993949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)

![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)

![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)